molecular formula C8H9NO4S B13679865 Methyl 4-(methylsulfonyl)picolinate

Methyl 4-(methylsulfonyl)picolinate

Cat. No.: B13679865
M. Wt: 215.23 g/mol
InChI Key: QMPKJNONMSEPDU-UHFFFAOYSA-N
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Description

Methyl 4-(methylsulfonyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a methylsulfonyl group attached to the fourth position of the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylsulfonyl)picolinate typically involves the reaction of 4-chloromethylpyridine with sodium methylsulfinate. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is isolated through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylsulfonyl)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(methylsulfonyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(methylsulfonyl)picolinate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where its alkyl-oxygen bonds undergo fission and react with nucleophilic sites within the intracellular milieu. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methylsulfonyl)benzoate
  • Methyl 4-(methylsulfonyl)phenylacetate
  • Methyl 4-(methylsulfonyl)benzamide

Uniqueness

Methyl 4-(methylsulfonyl)picolinate is unique due to its picolinate structure, which imparts distinct chemical properties compared to other methylsulfonyl-substituted compounds. The presence of the nitrogen atom in the picolinate ring enhances its reactivity and potential for forming coordination complexes with metals, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 4-methylsulfonylpyridine-2-carboxylate

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)7-5-6(3-4-9-7)14(2,11)12/h3-5H,1-2H3

InChI Key

QMPKJNONMSEPDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)S(=O)(=O)C

Origin of Product

United States

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